molecular formula C13H15NO3 B7616414 N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B7616414
M. Wt: 233.26 g/mol
InChI Key: FPEDORNRPMMWDN-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is an organic compound with a unique structure that includes a dioxine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves the reaction of 4-methylbenzylamine with a suitable dioxine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxine oxides, while reduction can produce amines.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride
  • N-(4-methoxybenzyl) thiosemicarbazone derivatives

Uniqueness

N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its dioxine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10-2-4-11(5-3-10)8-14-13(15)12-9-16-6-7-17-12/h2-5,9H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEDORNRPMMWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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